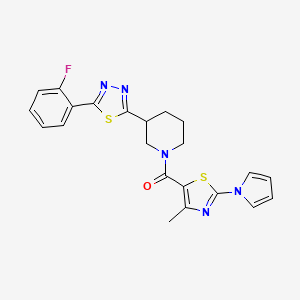

(3-(5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)methanone

描述

The compound (3-(5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)methanone is a heterocyclic hybrid featuring a 1,3,4-thiadiazole core linked to a piperidine ring and a substituted thiazole moiety. The 1,3,4-thiadiazole scaffold is widely studied in medicinal chemistry due to its bioactivity, including antimicrobial, anticancer, and anti-inflammatory properties . The 2-fluorophenyl substituent at position 5 of the thiadiazole ring enhances metabolic stability and bioavailability, a common strategy in drug design .

属性

IUPAC Name |

[3-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]piperidin-1-yl]-(4-methyl-2-pyrrol-1-yl-1,3-thiazol-5-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20FN5OS2/c1-14-18(30-22(24-14)27-10-4-5-11-27)21(29)28-12-6-7-15(13-28)19-25-26-20(31-19)16-8-2-3-9-17(16)23/h2-5,8-11,15H,6-7,12-13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRVXQAWTWHZSGH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)N2C=CC=C2)C(=O)N3CCCC(C3)C4=NN=C(S4)C5=CC=CC=C5F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20FN5OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

453.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

The compound (3-(5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)methanone is a complex organic molecule notable for its diverse biological activities. This article synthesizes current research findings regarding its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The compound can be dissected into several key structural components:

- Thiadiazole Ring : Known for its diverse biological activities including antimicrobial, anticancer, and anti-inflammatory properties.

- Piperidine Moiety : Commonly used in drug design due to its favorable pharmacological profile.

- Fluorophenyl Group : Enhances lipophilicity and biological activity.

Overview of Biological Activities

Research indicates that compounds containing the thiadiazole structure exhibit a wide range of biological activities. The following table summarizes the key activities associated with this compound:

| Biological Activity | Description |

|---|---|

| Antimicrobial | Effective against various bacterial strains. |

| Anticancer | Demonstrated cytotoxicity towards cancer cell lines such as MCF-7 (breast adenocarcinoma) and HepG2 (liver cancer). |

| Anti-inflammatory | Potential to inhibit inflammatory pathways. |

| Antidiabetic | May influence glucose metabolism and insulin sensitivity. |

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiadiazole derivatives. For instance, a study evaluated the in vitro cytotoxicity of synthesized derivatives against MCF-7 and HepG2 cell lines using the MTT assay. The results indicated that some derivatives exhibited IC50 values comparable to established chemotherapeutics like 5-Fluorouracil:

| Compound | Cell Line | IC50 (µg/mL) |

|---|---|---|

| 5-Fluorouracil | MCF-7 | 7.56 |

| Compound 4i | MCF-7 | 2.32 |

| Compound 4e | MCF-7 | 5.36 |

These findings suggest that modifications to the piperidine moiety can significantly enhance anticancer activity.

The mechanisms through which thiadiazole-based compounds exert anticancer effects are varied. They include:

- Inhibition of DNA/RNA Synthesis : Targeting nucleic acid synthesis pathways.

- Kinase Inhibition : Interacting with kinases involved in tumorigenesis.

- Histone Deacetylase Inhibition : Affecting gene expression related to cell cycle regulation.

Case Studies

Several case studies have been documented regarding the biological activity of thiadiazole derivatives:

- Case Study on HepG2 Cells : A derivative with a fluorophenyl group exhibited an IC50 value of 4.37 µg/mL against HepG2 cells, indicating strong anticancer properties.

- Antimicrobial Efficacy : Compounds featuring the thiadiazole moiety were tested against various bacterial strains, showing significant inhibition rates.

相似化合物的比较

Comparison with Similar Compounds

Structural and Functional Comparison

The following table summarizes key structural features and properties of the target compound and related analogs from the evidence:

Key Observations:

Substituent Positioning :

- The 2-fluorophenyl group in the target compound may confer distinct binding interactions compared to the 4-fluorophenyl analog in . Meta-substitution (e.g., 3-fluorophenyl in ) is common in kinase inhibitors for steric optimization .

Heterocycle Diversity: The piperidine-thiazole linkage in the target compound contrasts with thiazolidinone () or pyrazolo-pyrimidine () cores, which are associated with different target classes (e.g., thiazolidinones for antimicrobials ).

Synthetic Routes :

- The target compound’s pyrrole-substituted thiazole moiety aligns with ’s procedure for synthesizing 2-(1H-pyrrol-1-yl)-1,3,4-thiadiazoles, suggesting shared intermediates like 2,5-dimethoxytetrahydrofuran .

Physicochemical Properties: Fluorine substitution improves metabolic stability across all analogs. However, the target compound’s methanone bridge may reduce solubility compared to sulfonyl or amine-linked derivatives (e.g., ’s sulfanyl compounds) .

Research Findings and Implications

- Structural Insights : The target compound’s hybrid architecture combines features of bioactive scaffolds (thiadiazole, thiazole, piperidine), positioning it as a candidate for multitarget drug design.

- Synthetic Challenges : The presence of multiple heterocycles necessitates stepwise coupling, as seen in ’s glacial acetic acid-mediated cyclization, which may limit yield .

Notes

- Contradictions : highlights the importance of fluorophenyl positioning for bioactivity, but the target compound’s 2-fluorophenyl group lacks empirical validation.

- Authoritative Consensus : 1,3,4-Thiadiazoles are recognized for broad bioactivity, and the target compound’s design aligns with trends in fluorinated heterocyclic drug development .

- Future Directions : Comparative studies on fluorophenyl isomerism (2- vs. 4-substitution) and piperidine ring modifications (e.g., N-alkylation) are recommended to optimize efficacy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。